molecular formula C8H8N2O3 B13295782 6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13295782
M. Wt: 180.16 g/mol
InChI Key: SKXVRFQVCFKYAI-UHFFFAOYSA-N
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Description

6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitrophenol with urea in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in an amine.

Scientific Research Applications

6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Similar compounds include other benzoxazole derivatives such as 5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one and 6-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

6-amino-5-hydroxy-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H8N2O3/c1-10-5-3-6(11)4(9)2-7(5)13-8(10)12/h2-3,11H,9H2,1H3

InChI Key

SKXVRFQVCFKYAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)O)N)OC1=O

Origin of Product

United States

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